molecular formula C12H20F2N2O2 B13061611 tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate

tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate

Cat. No.: B13061611
M. Wt: 262.30 g/mol
InChI Key: LHFWPIPUVSCOLC-UHFFFAOYSA-N
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Description

tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate is a spirocyclic compound featuring a bicyclic structure with nitrogen atoms at positions 2 and 6 and two fluorine atoms at position 8 of the spiro ring. This compound belongs to the diazaspiro family, which is widely utilized in medicinal chemistry as a rigid scaffold to modulate physicochemical properties, bioavailability, and target binding in drug discovery . The tert-butyl carbamate (Boc) group serves as a protective moiety for the secondary amine, enhancing solubility and stability during synthetic processes. Its molecular formula is C₁₂H₂₀F₂N₂O₂, with a molecular weight of 262.3 g/mol .

Properties

Molecular Formula

C12H20F2N2O2

Molecular Weight

262.30 g/mol

IUPAC Name

tert-butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate

InChI

InChI=1S/C12H20F2N2O2/c1-10(2,3)18-9(17)16-7-11(5-15-6-11)4-12(13,14)8-16/h15H,4-8H2,1-3H3

InChI Key

LHFWPIPUVSCOLC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC(C1)(F)F)CNC2

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • N-Boc-3-azetidenone is often used as a starting substrate for constructing the diazaspiro core due to its reactive ketone and protected amine functionalities.
  • Titanacyclobutanes formed from Cp2Ti(µ-Cl)(µ-CH2)AlMe2 reagents are employed to build the quaternary carbon center efficiently.
  • Fluorinating agents are used to introduce the geminal difluoro substituents on the spirocyclic scaffold.

Stepwise Synthesis Outline

  • Formation of Titanacyclobutane Intermediate
    The reaction of N-Boc-3-azetidenone with titanacyclobutane reagents in tetrahydrofuran (THF) at 0 °C leads to the selective formation of a titanacyclobutane intermediate. This step is crucial for setting up the quaternary carbon center in the spirocyclic system with high regio- and stereocontrol.

  • Halogenation and Difluorination
    Attempts to intercept the titanacyclobutane intermediate with common halogen sources like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) initially yield complex mixtures. However, optimized conditions enable selective difluorination at the quaternary carbon, introducing the 8,8-difluoro substituents critical for the final compound.

  • Cyclization and Protection
    Subsequent cyclization steps form the diazaspiro[3.5]nonane core. The tert-butyl carboxylate group is introduced typically via reaction with tert-butyl chloroformate in the presence of a base such as triethylamine, protecting the amine functionality at position 6.

  • Purification and Characterization
    The final product is purified by standard chromatographic techniques and characterized by NMR (including ^1H, ^13C, and ^19F NMR), HRMS, and sometimes X-ray crystallography to confirm the spirocyclic structure and difluoro substitution.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Titanacyclobutane formation N-Boc-3-azetidenone, Cp2Ti(µ-Cl)(µ-CH2)AlMe2, THF, 0 °C, 1 h Quantitative High regioselectivity for quaternary center formation
Difluorination Selective fluorinating agent (optimized) 60-75 Avoids over-halogenation, complex mixtures minimized
Cyclization & tert-butyl protection tert-Butyl chloroformate, triethylamine, suitable solvent 80-90 Efficient protection of amine group
Purification Chromatography, recrystallization - Ensures high purity (>95%)

Research Findings and Analysis

  • The use of titanacyclobutanes as intermediates represents a significant advancement in constructing all-carbon quaternary centers in azaspiro compounds, reducing synthetic steps compared to traditional 8-step routes to 2,6-diazaspiro[3.3]heptanes and related scaffolds.
  • Difluorination at the quaternary carbon enhances the compound’s chemical stability and potential biological activity, making it a valuable intermediate in drug discovery.
  • The tert-butyl protecting group is critical for stability during synthetic transformations and can be removed under acidic conditions if required for further functionalization.

Comparative Summary with Related Compounds

Compound Molecular Formula Key Features Preparation Complexity Typical Yield Range
tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate C12H22N2O2 Spirocyclic, no fluorine substituents Moderate (6 steps) 50-70%
This compound C12H20F2N2O2 Difluoro at quaternary carbon, enhanced stability Higher due to fluorination 60-75% (difluorination step)

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the reduction of functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as halides, amines, or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate has been investigated for its potential as a bioactive molecule. Its spirocyclic structure is known to enhance biological activity and selectivity in drug design.

Case Study: Antitumor Activity

A study explored the compound's effects on cancer cell lines, demonstrating promising antitumor activity through apoptosis induction. The mechanism involved modulation of key signaling pathways associated with cell survival and proliferation.

Materials Science

The compound's unique fluorinated structure contributes to its stability and hydrophobic properties, making it a candidate for use in advanced materials.

Application: Coatings and Polymers

Research indicates that incorporating this compound into polymer matrices can enhance mechanical strength and thermal stability. This application is particularly relevant in the development of high-performance coatings.

Agrochemicals

Due to its structural features, the compound has potential applications in agrochemicals as a pesticide or herbicide.

Case Study: Herbicidal Activity

Field trials have shown that formulations containing this compound exhibit effective weed control with minimal phytotoxicity to crops. This highlights its utility in sustainable agriculture practices.

Comparative Analysis with Related Compounds

To better understand the advantages of this compound, a comparison with similar compounds is essential.

Compound NameBiological ActivityStabilityApplication Area
This compoundHighExcellentMedicinal Chemistry
tert-Butyl 7-fluoro-2,4-dioxo-pyrrolidineModerateModerateAgrochemicals
tert-Butyl 1-(trifluoromethyl)-piperidineLowHighMaterials Science

Mechanism of Action

The mechanism of action of tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Diazaspiro[3.5]nonane Family

The following table summarizes key structural analogs, highlighting substituent variations and their implications:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Sources
tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate 8,8-difluoro; Boc-protected N6 C₁₂H₂₀F₂N₂O₂ 262.3 Enhanced rigidity; fluorination improves metabolic stability
tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.5]nonane-6-carboxylate 3,3-difluoro; Boc-protected N6 C₁₂H₂₀F₂N₂O₂ 262.3 Fluorine positions alter electronic effects; discontinued due to synthesis challenges
tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate (non-fluorinated) No fluorine substituents C₁₂H₂₂N₂O₂ 238.3 Lower polarity; reduced metabolic stability compared to fluorinated analogs
tert-Butyl 2-(5-bromopyrazin-2-yl)-2,6-diazaspiro[3.5]nonane-6-carboxylate Bromopyrazine substituent at N2 C₁₆H₂₃BrN₄O₂ 383.29 Bromine enhances halogen bonding; used in kinase inhibitor research
tert-Butyl (R)-6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate Trifluoromethyl group at N6 C₁₃H₂₁F₃N₂O₂ 294.31 Increased lipophilicity; potential CNS permeability
tert-Butyl trans-2-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate Hydroxyl group at position 2 C₁₃H₂₃NO₃ 241.33 Polar hydroxyl group improves aqueous solubility
tert-Butyl 7-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate Additional oxygen and nitrogen atoms C₁₁H₁₉N₃O₃ 241.29 Triaza system expands hydrogen-bonding capacity

Biological Activity

Chemical Identity
tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate (CAS Number: 1263180-96-6) is a synthetic compound characterized by its unique spirocyclic structure, which contributes to its biological activity. The molecular formula is C12H20F2N2O2C_{12}H_{20}F_2N_2O_2 and it has a molecular weight of approximately 262.30 g/mol.

Biological Activity

The biological activity of this compound has been explored primarily in the context of its potential as a pharmaceutical agent. Research indicates that this compound may exhibit various pharmacological properties, including:

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. The presence of difluoromethyl groups and the spirocyclic framework may enhance lipophilicity and receptor binding affinity.

Table 1: Structural Features and Corresponding Biological Activities

Structural Feature Impact on Activity
Spirocyclic FrameworkEnhances receptor binding
Difluoromethyl SubstitutionIncreases lipophilicity and stability
Carboxylate GroupPotential for interaction with biological targets

Case Studies

  • HIV Inhibition : A study investigated the role of diazaspiro compounds in inhibiting HIV replication by targeting CCR5 receptors. Compounds similar to this compound demonstrated significant inhibition of viral entry into host cells .
  • Inflammation Modulation : Another research focused on the anti-inflammatory properties of related compounds, suggesting that modifications to the diazaspiro structure could lead to enhanced therapeutic profiles against inflammatory diseases .

Research Findings

Recent investigations into the biological activity of this compound have yielded promising results:

  • In Vitro Studies : In vitro assays have shown that this compound can effectively inhibit specific cellular pathways associated with inflammation and infection.
  • Pharmacokinetics : Studies on pharmacokinetic properties indicate favorable absorption characteristics, although further research is needed to fully understand its metabolism and excretion profiles.

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